2-头孢他啶

描述

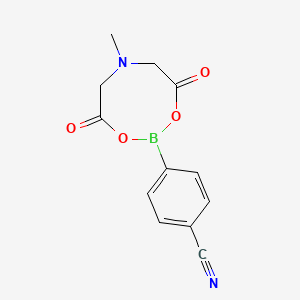

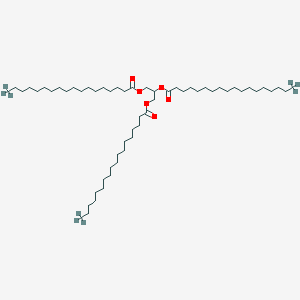

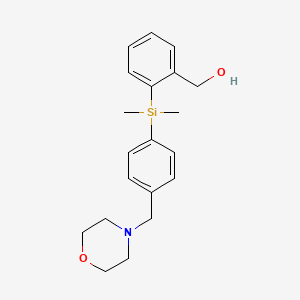

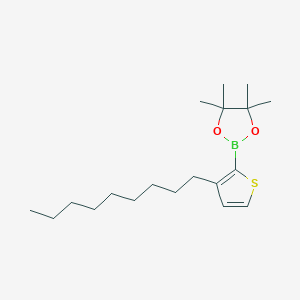

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .

Synthesis Analysis

A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .Molecular Structure Analysis

The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .Chemical Reactions Analysis

The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .Physical And Chemical Properties Analysis

Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .科学研究应用

1. 抗生素耐药性和感染

头孢他啶被广泛用于治疗中性粒细胞减少症患者的感染性并发症,特别是儿童癌症患者。它已在这些患者中爆发头孢他啶耐药革兰阴性杆菌感染的背景下进行了研究,突出了赋予耐药性的新型β-内酰胺酶(如 TEM-26)的出现 (Naumovski et al., 1992)。该药物广泛的抗菌活性使其成为治疗严重感染的主要药物,但耐药性的增加是一个日益严重的担忧,尤其是在肠杆菌科细菌中 (Rains et al., 1995)。

2. 重症患者的药代动力学

在重症患者中,头孢他啶的药代动力学可能会有很大差异,影响其疗效。一项针对此类患者头孢他啶给药的研究发现血浆药物浓度差异很大,引发了对潜在治疗失败和抗生素耐药性出现的担忧 (Young et al., 1997)。

3. 头孢他啶-阿维巴坦联合用药

头孢他啶-阿维巴坦(将头孢他啶与β-内酰胺酶抑制剂相结合)已被研究其对耐药病原体的疗效。已证明这种组合对由需氧革兰阴性菌引起的感染有效,包括耐碳青霉烯肠杆菌科细菌和耐药性铜绿假单胞菌 (Shirley, 2018)。

4. 在囊性纤维化中的疗效

头孢他啶已被发现对囊性纤维化患者的肺部恶化有效,特别是对假单胞菌属。其良好的药代动力学特性使其成为管理此类感染的潜在选择 (Kercsmar et al., 1983)。

5. 头孢他啶用于治疗 SARS-CoV-2 感染

有趣的是,一项研究发现头孢他啶是一种潜在的药物,可以在体外抑制 SARS-CoV-2 感染。它被发现可以阻断刺突蛋白-ACE2 相互作用,表明头孢他啶除了抗菌用途之外还有新的应用 (Lin et al., 2020)。

安全和危害

未来方向

Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .

Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .

属性

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHKETXQNDOKF-KZXIYFNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433543 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)